molecular formula C8H6Cl2N4O2S B11094048 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B11094048
M. Wt: 293.13 g/mol
InChI Key: LSAIKWWDUKCEAW-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 4H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6Cl2N4O2S

Molecular Weight

293.13 g/mol

IUPAC Name

2,5-dichloro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C8H6Cl2N4O2S/c9-6-1-2-7(10)8(3-6)17(15,16)13-14-4-11-12-5-14/h1-5,13H

InChI Key

LSAIKWWDUKCEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NN2C=NN=C2)Cl

Origin of Product

United States

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